molecular formula C12H8ClN3O2 B2425616 1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-17-0

1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B2425616
CAS RN: 338399-17-0
M. Wt: 261.67
InChI Key: SFHZNPBFICHLCL-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It would also have a 4-chlorobenzyl group attached to one of the nitrogen atoms and a nitrile group attached to the carbon atom at the 5-position of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, as a nitrile and a chlorobenzyl derivative, this compound is likely to be relatively stable, but may be reactive towards strong acids or bases. It is likely to be soluble in organic solvents .

Scientific Research Applications

Synthesis and Derivative Formation

1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile and its derivatives are primarily utilized in the field of organic synthesis. The compound has been used to synthesize various pyrimidine derivatives, contributing to the development of novel organic compounds. For instance, Briel, Franz, and Dobner (2002) demonstrated the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, leading to the formation of diverse pyrimidine derivatives (Briel, Franz, & Dobner, 2002).

Antimicrobial Activity

Some pyrimidine derivatives synthesized from compounds similar to 1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile have shown promising antimicrobial activities. Ziarani et al. (2015) described the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives and their effectiveness against certain fungi and bacteria (Ziarani et al., 2015).

Nonlinear Optical Properties

Studies have also explored the nonlinear optical (NLO) properties of pyrimidine derivatives. Hussain et al. (2020) conducted a detailed investigation of thiopyrimidine derivatives, demonstrating their potential in nonlinear optics and medicine (Hussain et al., 2020).

Catalytic Applications

The compound has been used in catalysis, particularly in facilitating various organic reactions. For example, Veisi, Maleki, and Farokhzad (2017) described the use of electrons as catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives (Veisi, Maleki, & Farokhzad, 2017).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of pyrimidine have been used to create novel supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their potential as ligands for co-crystallization, forming complex 2D and 3D networks (Fonari et al., 2004).

Spectroscopic and Structural Analysis

Advanced spectroscopic techniques have been applied to study the structure and properties of pyrimidine derivatives. Alzoman et al. (2015) performed a comprehensive spectroscopic investigation of a related pyrimidine derivative, providing valuable insights into its chemical properties (Alzoman et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific activities of the compound. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Based on the presence of the nitrile and chlorobenzyl groups, this compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It may also be harmful to the environment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and testing of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-10-3-1-8(2-4-10)6-16-7-9(5-14)11(17)15-12(16)18/h1-4,7H,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHZNPBFICHLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

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